5-Methyl-2-phenoxyaniline hydrochloride
Overview
Description
5-Methyl-2-phenoxyaniline hydrochloride is an organic compound with the molecular formula C₁₃H₁₄ClNO. It is a derivative of aniline, characterized by the presence of a phenoxy group and a methyl group attached to the aromatic ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Chromatographic Analysis and Quality Control
5-Methyl-2-phenoxyaniline hydrochloride is relevant in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds. For instance, its structure is beneficial for the separation and quantification of phenolic acids, aldehydes, and derivatives in complex mixtures, as demonstrated in the analysis of brandies. This highlights its utility in scientific research for improving chromatographic techniques and ensuring quality control in various products, showcasing the compound's significance in analytical chemistry and quality assurance sectors (Canas et al., 2003).
Antifungal Applications
Research on derivatives of this compound, such as its involvement in the structure of specific antifungal compounds, suggests potential applications in the development of new antifungal agents. Studies have isolated and identified compounds with strong in vitro antifungal activity, indicating that derivatives or structurally related compounds could serve as candidates for novel antifungal treatments. This opens avenues for further research into the use of such compounds in combating fungal infections and diseases in agriculture and medicine (Zhang et al., 2010).
Bioavailability and Metabolism Studies
This compound and related compounds are also significant in studies aimed at understanding the bioavailability and metabolism of polyphenols. Research utilizing cellular models, such as Caco-2 cells, to study the absorption and metabolism of phenolic compounds provides insights into how these substances behave within the body. This research is crucial for developing dietary supplements and pharmaceuticals that maximize the beneficial effects of polyphenols and related compounds on human health (Gómez-Juaristi et al., 2020).
Epigenetic Regulation and DNA Modification
Furthermore, this compound's structural similarity to compounds involved in DNA modification processes, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), underscores its potential relevance in epigenetic studies. Research into the conversion of 5mC to 5hmC in mammalian DNA has profound implications for understanding genetic regulation and the development of epigenetic therapies. Such studies contribute to a deeper understanding of how epigenetic modifications influence gene expression, with implications for treating diseases linked to epigenetic dysregulation (Tahiliani et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenoxyaniline hydrochloride typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to form 2-nitrophenol.
Reduction: The nitro group of 2-nitrophenol is reduced to form 2-aminophenol.
Etherification: 2-Aminophenol undergoes etherification with methyl iodide to form 5-methyl-2-phenoxyaniline.
Hydrochloride Formation: The final step involves the reaction of 5-methyl-2-phenoxyaniline with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Properties
IUPAC Name |
5-methyl-2-phenoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFCHRBYIPQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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